Enzymatic Inhibition Potency: 3-Fold Improvement Over Parent Scaffold F06
In a cell-free fluorescence-based endonuclease assay using purified His-tagged human ERCC1-XPF, ERCC1-XPF-IN-1 (B9) exhibited an IC50 of 0.49 μM. This represents a 3-fold improvement in inhibition activity compared to the reference compound F06 [1]. The same study confirmed that B9 not only inhibited the enzyme more potently but also displayed better binding affinity to the ERCC1-XPF complex [1].
| Evidence Dimension | ERCC1-XPF endonuclease inhibition (IC50) |
|---|---|
| Target Compound Data | 0.49 μM |
| Comparator Or Baseline | F06 (parent compound) IC50 = ~1.47 μM (calculated from 3-fold improvement) |
| Quantified Difference | 3-fold improvement (more potent) |
| Conditions | In vitro cell-free fluorescence-based assay using purified His-tagged human ERCC1-XPF |
Why This Matters
Procurement of ERCC1-XPF-IN-1 over F06 ensures a 3-fold more potent tool compound, reducing required concentration and minimizing off-target effects in cellular assays.
- [1] Elmenoufy AH, et al. Design, synthesis and in vitro cell-free/cell-based biological evaluations of novel ERCC1-XPF inhibitors targeting DNA repair pathway. Eur J Med Chem. 2020 Oct 15;204:112658. View Source
